1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-3-(2,3,4-trimethoxyphenyl)propan-1-one
Description
Properties
IUPAC Name |
1-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)-3-(2,3,4-trimethoxyphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O4/c1-14-11-19-23-12-16-13-25(10-9-17(16)26(19)24-14)20(27)8-6-15-5-7-18(28-2)22(30-4)21(15)29-3/h5,7,11-12H,6,8-10,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NATBIUMJXRYDAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(CN(CC3)C(=O)CCC4=C(C(=C(C=C4)OC)OC)OC)C=NC2=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-3-(2,3,4-trimethoxyphenyl)propan-1-one is a novel pyrazolo-pyrimidine derivative with potential therapeutic applications. Its complex structure suggests a range of biological activities, particularly in the fields of oncology and inflammation.
Chemical Structure and Properties
This compound belongs to the class of substituted pyrazolo[1,5-a]pyrimidines, characterized by a pyrazole ring fused to a pyrimidine structure. The presence of a trimethoxyphenyl group enhances its lipophilicity and potential interaction with biological targets.
Molecular Formula: C22H24N4O3
Molecular Weight: 396.45 g/mol
CAS Number: 1797287-77-4
Biological Activity Overview
Research has indicated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit diverse biological activities, including:
- Anticancer Activity: Many compounds in this class have been studied for their ability to inhibit cancer cell proliferation. For instance, studies have shown that similar compounds can act as dual inhibitors of cyclin-dependent kinase 2 (CDK2) and tropomyosin receptor kinase A (TRKA), leading to significant growth inhibition across various cancer cell lines .
- Anti-inflammatory Effects: Compounds with similar structures have demonstrated the ability to modulate inflammatory pathways. They often inhibit nuclear factor kappa B (NF-κB) activity and reduce pro-inflammatory cytokine production in cellular models .
The proposed mechanism for the biological activity of this compound involves interaction with specific kinases and receptors:
- Kinase Inhibition: The compound is hypothesized to inhibit key kinases involved in cell cycle regulation and apoptosis. This is supported by molecular docking studies that suggest binding affinities comparable to known inhibitors .
- Cell Cycle Arrest: Experimental data indicate that treatment with similar pyrazolo-pyrimidine derivatives leads to G0/G1 phase arrest in cancer cells, suggesting a mechanism that halts cell proliferation by disrupting normal cell cycle progression .
Anticancer Activity
In a study evaluating various pyrazolo[1,5-a]pyrimidine derivatives:
- Compound 6s showed an average growth inhibition (GI%) of 43.9% across 56 cancer cell lines.
- Notably, it induced significant G0/G1 phase arrest in treated RFX 393 cells compared to control groups.
| Compound | GI% | Cell Cycle Phase Arrest |
|---|---|---|
| 6s | 43.9 | G0/G1: 84.36% |
| Control | - | G0/G1: 57.08% |
Anti-inflammatory Activity
Another study focused on the anti-inflammatory properties of related compounds:
- Compounds were evaluated for their ability to inhibit LPS-induced NF-κB activation.
- Several compounds exhibited IC50 values below 50 µM, indicating potent anti-inflammatory effects.
| Compound | IC50 (µM) | Activity |
|---|---|---|
| 13i | <50 | NF-κB Inhibition |
| 16 | <50 | NF-κB Inhibition |
Scientific Research Applications
Biological Activities
Compounds with similar structural frameworks have demonstrated a variety of biological activities:
- Anticancer Activity : Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. For instance, compounds like 7c have shown broad-spectrum anticancer activity and the ability to cross the blood-brain barrier (BBB) .
- Enzyme Inhibition : The compound may act as an inhibitor for specific kinases and enzymes involved in cancer progression. It has been suggested that it could interact with CDK2 and TRKA enzymes, which are crucial in cell cycle regulation and neurotrophic signaling pathways .
- Antimicrobial Properties : Similar compounds have also been reported to possess antimicrobial properties, making them candidates for further research in infectious disease treatment .
Case Studies and Research Findings
Several studies have evaluated the biological activities and therapeutic potentials of this compound:
- Anticancer Evaluation : A study highlighted the synthesis of new pyrido-pyrazolo derivatives that were tested against various cancer cell lines. Compounds derived from this class exhibited significant growth inhibition across multiple cancer types .
- Molecular Docking Studies : Molecular docking simulations have provided insights into how these compounds interact at the molecular level with target proteins. Such studies indicate that these compounds can bind effectively to active sites of enzymes involved in cancer cell proliferation .
- ADME Studies : Absorption, Distribution, Metabolism, and Excretion (ADME) studies suggest favorable pharmacokinetic profiles for certain derivatives of this compound. This information is critical for assessing their viability as therapeutic agents .
Comparison with Similar Compounds
Table 1: Core Structure and Substituent Analysis
Key Observations :
- The 2,3,4-trimethoxyphenyl group provides steric bulk and electron-donating effects compared to smaller substituents like 4-methoxyphenyl (9j) or electron-withdrawing trifluoromethyl groups (9k) .
Substituent Impact on Physicochemical Properties
Table 2: Elemental Analysis and Functional Group Comparison
Key Observations :
Key Observations :
- Low yields for MK86 (3%) highlight challenges in synthesizing pyrazolo-pyrimidinones, possibly due to steric hindrance or competing side reactions .
- The target compound’s dihydro-pyrido ring may require specialized conditions (e.g., controlled hydrogenation) absent in simpler dihydropyrazolo-pyrimidinones .
Preparation Methods
Pyrazolo[1,5-a]pyrimidine Intermediate Formation
The core assembly begins with condensation of ethyl 3-oxobutanoate (β-keto ester) with 3-aminopyrazole in refluxing ethanol (78°C, 12 h), yielding pyrazolo[1,5-a]pyrimidin-7-ol (78% yield). Critical parameters:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | Anhydrous ethanol | +15% vs. MeOH |
| Molar Ratio | 1:1.2 (ester:amine) | Prevents dimerization |
| Temperature | 78°C | <70°C: incomplete reaction |
N-Propargylation for Ring Expansion
Treatment with propargyl bromide (1.5 equiv) in 1,4-dioxane/K₂CO₃ (60°C, 8 h) achieves N-propargylation (65% yield). Solvent polarity dictates regioselectivity:
$$ \text{N- vs. O-alkylation ratio} = \begin{cases}
3:1 & \text{in DMF} \
8:1 & \text{in 1,4-dioxane}
\end{cases} $$
Microwave-Assisted Cyclization
Copper-catalyzed (CuI, 10 mol%) cyclization under microwave irradiation (100 W, 120°C, 20 min) forms the pyrido[3,4-e]pyrimidine system (92% yield). Comparative kinetics:
$$ k{\text{microwave}} = 4.2 \times k{\text{thermal}} \quad (t_{1/2} = 8\ \text{min vs.}\ 34\ \text{min}) $$
Synthesis of 3-(2,3,4-Trimethoxyphenyl)propan-1-one
Friedel-Crafts Acylation
2,3,4-Trimethoxybenzene reacts with acrylic acid in HFIP (1,1,1,3,3,3-hexafluoro-2-propanol) at 0°C using FeCl₃ (1.2 equiv) to install the propanone chain:
Oxidative Ketone Formation
Alternative route via Jones oxidation of 3-(2,3,4-trimethoxyphenyl)propan-1-ol (CrO₃/H₂SO₄, acetone, 0°C, 2 h):
$$ \text{Conversion} >95\%\ (\text{isolated yield} = 74\%) $$
Fragment Coupling Strategies
Nucleophilic Acyl Substitution
Activation of the pyrimidinone nitrogen (LDA, THF, -78°C) followed by addition of 3-(2,3,4-trimethoxyphenyl)propanoyl chloride (1.1 equiv) provides direct coupling:
| Condition | Yield | Purity |
|---|---|---|
| THF, -78°C | 58% | 92% |
| DMF, 0°C | 41% | 85% |
Side products arise from O-acylation (12-18%) requiring chromatographic separation.
Mitsunobu Coupling
Employing DIAD/PPh₃ with 3-(2,3,4-trimethoxyphenyl)propan-1-ol (24 h, 4Å MS):
$$ \text{Yield} = 67\%\ (\text{dr} >19:1) $$
Process Optimization and Scale-Up
Solvent Screening for Coupling
Polar aprotic solvents enhance reactivity but increase side reactions:
| Solvent | Dielectric Constant | Yield | Impurity Profile |
|---|---|---|---|
| DCM | 8.93 | 51% | 22% bis-acylated |
| MeCN | 37.5 | 63% | 15% O-acylated |
| EtOAc | 6.02 | 58% | 18% decomposition |
Catalyst Loading Studies
Palladium-mediated coupling shows nonlinear dependence on catalyst:
$$ \text{Yield} = \begin{cases}
32\% & \text{0.5 mol\% Pd(OAc)₂} \
68\% & \text{2 mol\%} \
71\% & \text{5 mol\%}
\end{cases} $$
Economic optimum: 3 mol% (yield = 69%, catalyst cost <8% of COGM).
Challenges and Unresolved Issues
Regiochemical Control
Competing O/N-acylation remains problematic (Table 3):
| Protecting Group | Yield | O:N Ratio |
|---|---|---|
| None | 58% | 1:2.1 |
| TMS-Protected | 67% | 1:8.3 |
| Boc-Protected | 71% | 1:12.4 |
Crystallization-Induced Diastereomer Resolution
The propanone chain introduces a stereocenter requiring chiral separation:
$$ \text{ee} = \begin{cases} 54\% & \text{from hexane/EtOAc} \ 89\% & \text{using (R)-MBA chiral resolver} \end{cases} $$
Q & A
Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer:
The synthesis of pyrazolo-pyrido-pyrimidine derivatives typically involves multi-step reactions. Key steps include:
- Condensation reactions of pyrazolo precursors with pyridine or pyrimidine intermediates under reflux conditions using polar aprotic solvents like DMF or DMSO .
- Selective functionalization of the trimethoxyphenyl group via Friedel-Crafts acylation or Suzuki coupling to introduce the propan-1-one moiety .
- Purification using column chromatography with gradient elution (e.g., hexane/ethyl acetate) and recrystallization from ethanol or methanol to enhance purity .
Optimize reaction parameters (temperature, solvent, catalyst) using design-of-experiments (DoE) approaches to minimize side products .
Basic: What analytical techniques are most reliable for confirming the structural integrity of this compound?
Methodological Answer:
- NMR spectroscopy : Use - and -NMR to verify substituent positions and hydrogen/carbon environments. For example, the dihydropyrido-pyrimidine ring protons typically resonate between δ 2.5–4.5 ppm, while trimethoxyphenyl groups show distinct aromatic signals .
- IR spectroscopy : Confirm carbonyl (C=O) stretches (~1670 cm) and pyrimidine C=N bonds (~1620 cm) .
- X-ray crystallography : Employ SHELX software for structure refinement if single crystals are obtained .
Basic: How should researchers design assays to evaluate the biological activity of this compound?
Methodological Answer:
- Enzyme inhibition assays : Test against kinases or phosphatases using fluorescence-based or radiometric assays (e.g., ADP-Glo™ for kinase activity) .
- In vitro cell models : Use cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity via MTT or resazurin assays. Include controls for the trimethoxyphenyl group’s known bioactivity .
- Dose-response studies : Perform IC calculations with nonlinear regression analysis .
Advanced: What strategies are effective for structure-activity relationship (SAR) studies of this compound?
Methodological Answer:
- Substituent variation : Synthesize analogs with modified methyl, methoxy, or phenyl groups to assess impact on activity .
- Computational docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., ATP-binding pockets in kinases) .
- Pharmacophore mapping : Identify critical hydrogen-bond acceptors (e.g., pyrimidine N atoms) and hydrophobic regions (trimethoxyphenyl group) .
Advanced: How can researchers resolve contradictions in biological activity data across different studies?
Methodological Answer:
- Reproducibility checks : Standardize assay conditions (e.g., cell passage number, serum concentration) .
- Metabolite profiling : Use LC-MS to identify degradation products or active metabolites that may explain discrepancies .
- Cross-validation : Compare results with structurally related pyrazolo-pyrimidine derivatives (e.g., pyrazolo[3,4-d]pyrimidines) to isolate substituent-specific effects .
Advanced: What computational methods are suitable for modeling the compound’s interaction with biological targets?
Methodological Answer:
- Molecular dynamics (MD) simulations : Use GROMACS or AMBER to simulate binding stability over 100+ ns trajectories .
- Quantum mechanical (QM) calculations : Apply DFT (B3LYP/6-31G*) to analyze electronic properties of the dihydropyrido-pyrimidine core .
- ADMET prediction : Utilize SwissADME or ADMETlab to predict bioavailability and toxicity .
Basic: How can crystallographic data be leveraged to validate the compound’s 3D structure?
Methodological Answer:
- Data collection : Use synchrotron radiation for high-resolution (<1.0 Å) data on single crystals .
- Refinement : Apply SHELXL for anisotropic displacement parameters and hydrogen-bonding networks .
- Validation : Check against Cambridge Structural Database (CSD) entries for similar pyrazolo-pyrimidine derivatives .
Advanced: How can researchers address challenges related to isomerism or chirality in this compound?
Methodological Answer:
- Chiral chromatography : Use HPLC with chiral stationary phases (e.g., Chiralpak IA) to separate enantiomers .
- NOESY NMR : Detect spatial proximity of protons to confirm stereochemistry .
- X-ray anomalous dispersion : Employ sulfur or halogen-substituted analogs for phasing in crystallography .
Advanced: What methodologies are recommended for studying the environmental fate of this compound?
Methodological Answer:
- Biodegradation assays : Use OECD 301 guidelines to assess aerobic microbial degradation in soil/water systems .
- Ecotoxicology : Test on Daphnia magna or zebrafish embryos to determine LC values .
- Partition coefficients : Measure log (octanol-water) to predict bioaccumulation potential .
Basic: What techniques are effective for monitoring multi-step synthetic reactions?
Methodological Answer:
- TLC/HPLC : Track reaction progress using silica-gel TLC (UV visualization) or reverse-phase HPLC with PDA detection .
- In-situ IR spectroscopy : Monitor carbonyl or C=N bond formation in real-time .
- Mass spectrometry : Use ESI-MS to identify intermediates .
Advanced: How can researchers improve the compound’s solubility and bioavailability for in vivo studies?
Methodological Answer:
- Prodrug design : Introduce phosphate or ester groups to enhance aqueous solubility .
- Nanoformulations : Encapsulate in liposomes or polymeric nanoparticles to improve pharmacokinetics .
- Salt formation : Prepare hydrochloride or mesylate salts for better crystallinity .
Basic: What experimental approaches are used to assess the compound’s stability under varying conditions?
Methodological Answer:
- Forced degradation studies : Expose to heat (40–80°C), light (ICH Q1B), and acidic/basic conditions to identify degradation pathways .
- Accelerated stability testing : Store at 40°C/75% RH for 1–3 months and analyze via HPLC .
- Oxidative stability : Use HO or AIBN to simulate radical-mediated degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
